

"false positive results in intrinsic factor antibody testing"

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Compound of Interest

Compound Name: *Intrinsic factor*

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Technical Support Center: Intrinsic Factor Antibody Testing

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals encountering potential false positive results in **intrinsic factor** antibody (IFAB) testing.

Frequently Asked Questions (FAQs)

Q1: What are Intrinsic Factor Antibodies (IFAB)?

Intrinsic factor (IF) is a glycoprotein secreted by parietal cells in the stomach that is essential for the absorption of vitamin B12 in the small intestine.^{[1][2]} **Intrinsic factor** antibodies (IFAB) are autoantibodies produced by the immune system that target and interfere with the function of **intrinsic factor**.^{[2][3]} Their presence is a key indicator of pernicious anemia, an autoimmune condition that is the most common cause of vitamin B12 deficiency.^{[1][4]}

There are two main types of **intrinsic factor** antibodies:

- Type 1 (Blocking Antibodies): These antibodies prevent vitamin B12 from binding to **intrinsic factor**.^{[1][5][6]}
- Type 2 (Binding Antibodies): These antibodies bind to a different site on the **intrinsic factor** or the **intrinsic factor**-B12 complex, preventing its absorption in the ileum.^{[1][5][6]}

Q2: What constitutes a "false positive" result in IFAB testing?

A false positive result occurs when the IFAB test indicates the presence of these antibodies, but the patient does not actually have pernicious anemia. This can be caused by analytical interference in the assay or the presence of antibodies in other autoimmune conditions.^[7] For instance, high concentrations of vitamin B12 in a patient's serum, often from recent injections, can interfere with competitive binding immunoassays and cause a false-positive result.^[8]

Q3: What are the primary causes of false positive IFAB results?

Several factors can lead to erroneous positive results in IFAB assays. It is crucial to consider these potential interferences when interpreting test outcomes.

Cause	Mechanism of Interference	References
Recent Vitamin B12 Injections	High levels of circulating vitamin B12 can interfere with competitive binding assays, leading to a false-positive signal. It is recommended to wait at least 1-2 weeks after a B12 injection before collecting samples for IFAB testing.	[7] [8]
Other Autoimmune Diseases	Patients with other autoimmune conditions, such as rheumatoid arthritis or autoimmune thyroid disease, may test positive for IFAB without having pernicious anemia.	[4] [7]
Heterophile Antibodies	While the risk is generally low in competitive binding assays, heterophile antibodies (like Human Anti-Mouse Antibodies - HAMA) in the patient's sample can potentially cross-link assay reagents, causing a false signal.	[7]
Assay-Specific Interference	In rare cases, extremely high titers or unusual heterogeneity of anti-intrinsic factor antibodies can lead to ineffective inactivation during sample pretreatment, causing erroneous results in certain vitamin B12 measurement assays. [9] This can sometimes result in falsely normal or high	[9] [10]

B12 levels, masking a true deficiency.[\[9\]](#)[\[10\]](#)

Q4: How should IFAB test results be interpreted?

Interpreting IFAB results requires consideration of the clinical context and other laboratory findings. A positive IFAB result is highly specific for pernicious anemia, with a positive predictive value of around 95%.[\[11\]](#) However, the diagnostic sensitivity is only about 50%, meaning up to half of the individuals with pernicious anemia may have a negative test result.[\[2\]](#)[\[12\]](#)

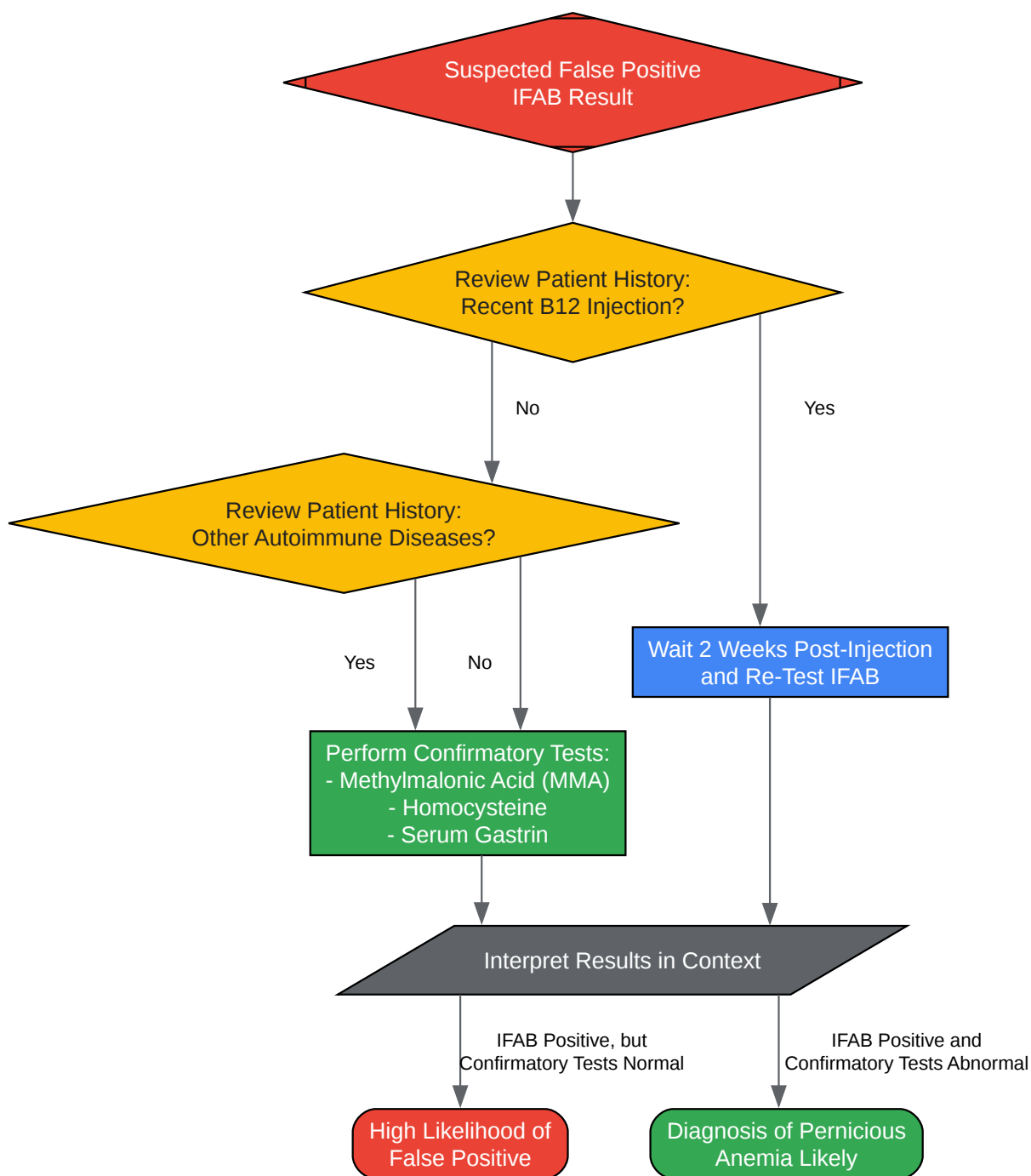
Test Result	Interpretation	Recommended Action
Positive (>1.53 AU/mL)	Strongly suggests a diagnosis of pernicious anemia.	Correlate with clinical symptoms and other lab tests (e.g., low B12, elevated MMA/homocysteine). Investigate potential causes of false positives if the clinical picture is inconsistent.
Equivocal (1.21 to 1.52 AU/mL)	The result is inconclusive.	Repeat testing on a new sample. Consider supplementary tests like parietal cell antibodies or serum gastrin levels.
Negative (<1.20 AU/mL)	Pernicious anemia is less likely, but not excluded.	If clinical suspicion remains high, measure functional markers of B12 deficiency (MMA, homocysteine) and consider testing for parietal cell antibodies. [2] [12]

Reference ranges can vary slightly between laboratories.[\[1\]](#)[\[6\]](#)

Troubleshooting Guides

Guide 1: Investigating a Suspected False Positive IFAB Result

If a positive IFAB result does not align with the clinical presentation, a systematic investigation is warranted. This workflow helps identify potential sources of error.

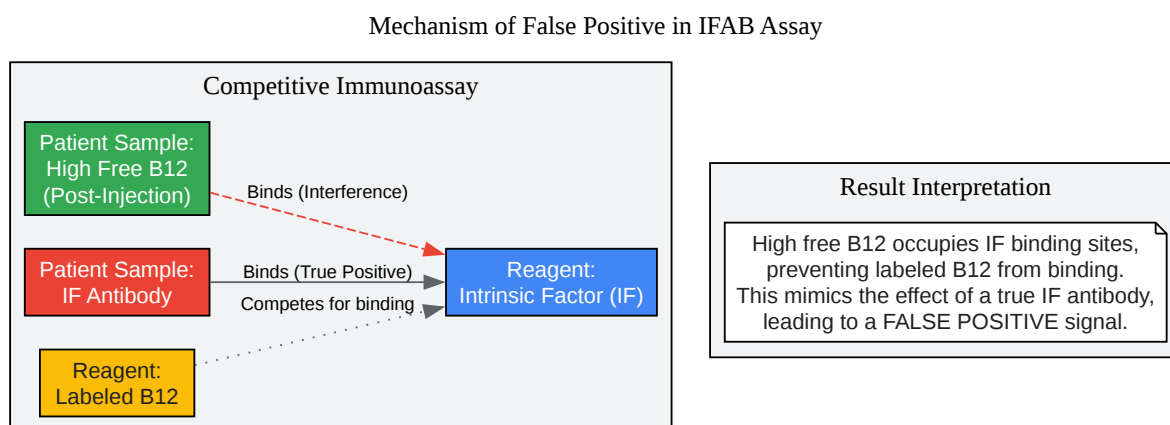


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Caption: Workflow for troubleshooting a suspected false positive IFAB result.

Guide 2: Understanding Assay Interference from Vitamin B12 Injections

Recent B12 injections are a primary cause of false-positive results in competitive immunoassays for IFAB.



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Caption: Interference mechanism by high B12 levels in IFAB competitive assays.

Experimental Protocols

Protocol: Intrinsic Factor Blocking Antibody (IFBA) Immunoenzymatic Assay

This protocol outlines a typical ELISA-based method for detecting Type 1 (blocking) **intrinsic factor** antibodies.

1. Principle: This is a competitive binding assay. Patient antibodies that block the B12 binding site on **intrinsic factor** will prevent a labeled B12 conjugate from binding to **intrinsic factor** coated on a microplate well. The amount of signal generated by the conjugate is inversely proportional to the concentration of IFBA in the sample.

2. Specimen Requirements:

- Sample Type: Serum.
- Volume: Minimum 0.5 - 1.0 mL.
- Pre-collection Instructions: The patient should not have received a vitamin B12 injection for at least one to two weeks prior to sample collection.[\[7\]](#)[\[13\]](#)[\[14\]](#)
- Storage: Samples can be stored at 2-8°C for up to 48 hours or frozen for long-term stability. [\[13\]](#)

3. Key Reagents & Equipment:

- Microplate wells coated with purified human **intrinsic factor**.
- Patient serum samples, positive controls, and negative controls.
- Biotinylated vitamin B12 conjugate.
- Streptavidin-Peroxidase enzyme conjugate.
- Substrate solution (e.g., TMB).
- Stop solution (e.g., dilute sulfuric acid).
- Wash buffer.
- Microplate reader capable of reading absorbance at 450 nm.

4. Assay Procedure:

- Preparation: Bring all reagents and samples to room temperature.
- Sample Incubation: Pipette patient samples and controls into the IF-coated microplate wells. Incubate to allow any IFBA present to bind to the **intrinsic factor**.
- Wash: Wash the wells to remove unbound components from the serum.

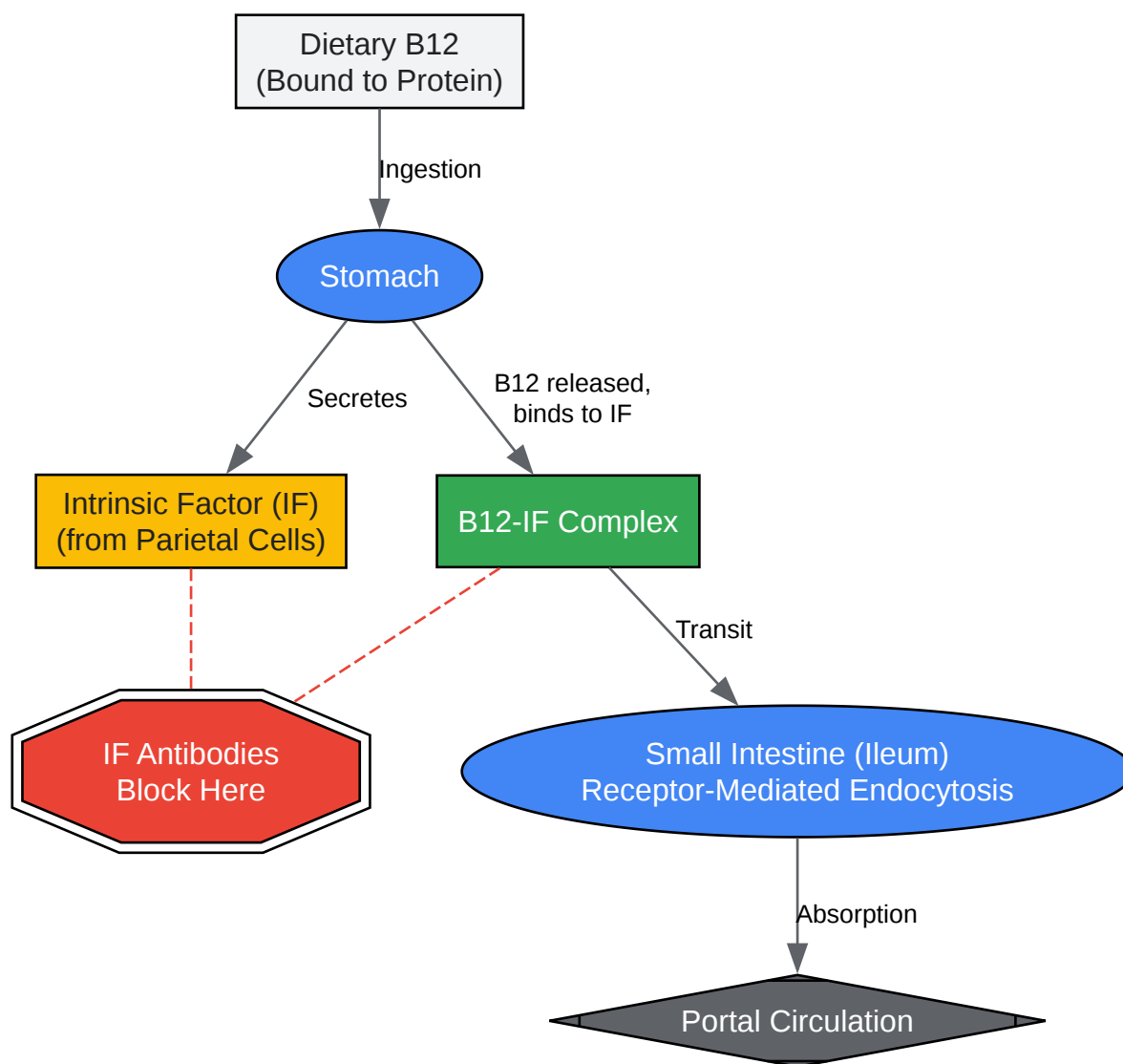
- **Conjugate Incubation:** Add the biotinylated vitamin B12 conjugate to each well. Incubate. During this step, the conjugate will bind to any available B12 binding sites on the **intrinsic factor** that are not blocked by patient antibodies.
- **Wash:** Wash the wells to remove unbound conjugate.
- **Enzyme Incubation:** Add Streptavidin-Peroxidase conjugate. This will bind to the biotinylated B12.
- **Wash:** Wash the wells to remove unbound enzyme.
- **Substrate Reaction:** Add the TMB substrate. The peroxidase enzyme will catalyze a color change.
- **Stop Reaction:** Add the stop solution to halt the reaction.
- **Read Results:** Measure the optical density (OD) of each well at 450 nm.

5. Data Interpretation:

- **High OD Signal:** Indicates low levels of IFBA, as the B12 conjugate was able to bind freely. (Negative Result)
- **Low OD Signal:** Indicates high levels of IFBA, as the patient's antibodies blocked the B12 conjugate from binding. (Positive Result)
- Calculate a cut-off index based on the OD of the negative control to determine if a sample is positive, negative, or equivocal.

Visualizing the B12 Absorption Pathway

Understanding the normal physiological process highlights where **intrinsic factor** antibodies exert their effect.



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Caption: The physiological pathway of Vitamin B12 absorption and the point of antibody interference.

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